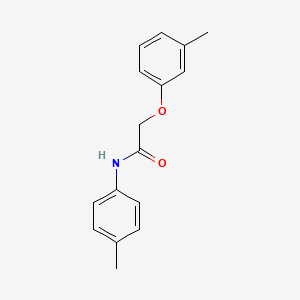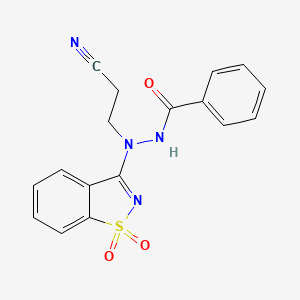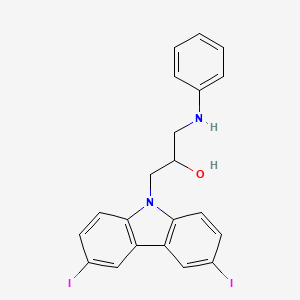![molecular formula C18H17N3O2S B11696255 2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11696255.png)
2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzotiazol es un compuesto orgánico sintético que pertenece a la clase de benzotiazoles. Los benzotiazoles son conocidos por sus diversas actividades biológicas y se utilizan en varios campos como la química medicinal, la ciencia de los materiales y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzotiazol típicamente involucra la condensación de un derivado de benzotiazol con un derivado de hidrazina. Las condiciones de reacción pueden incluir el uso de solventes como etanol o metanol, y catalizadores como ácido acético o ácido clorhídrico. La reacción generalmente se lleva a cabo bajo condiciones de reflujo durante varias horas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benzotiazol oxidados, mientras que la reducción puede producir derivados de hidrazina reducidos.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como un bloque de construcción en la síntesis orgánica y como un ligando en la química de coordinación.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina
Industria
En el sector industrial, el compuesto se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzotiazol involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a varias respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzotiazol
- 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzoxazol
- 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-bencimidazol
Singularidad
La singularidad de 2-{(2E)-2-[3-metoxi-4-(prop-2-en-1-iloxi)bencilideno]hidrazinil}-1,3-benzotiazol radica en sus características estructurales específicas, como la presencia del anillo de benzotiazol y los sustituyentes metoxi y prop-2-en-1-iloxi. Estas características pueden conferir propiedades biológicas y químicas únicas al compuesto.
Propiedades
Fórmula molecular |
C18H17N3O2S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-3-10-23-15-9-8-13(11-16(15)22-2)12-19-21-18-20-14-6-4-5-7-17(14)24-18/h3-9,11-12H,1,10H2,2H3,(H,20,21)/b19-12+ |
Clave InChI |
UDUSICVFCVPAOF-XDHOZWIPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OCC=C |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)

![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B11696258.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)
![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)
